4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid
CAS No.:
Cat. No.: VC9949598
Molecular Formula: C13H17N3O2S
Molecular Weight: 279.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N3O2S |
|---|---|
| Molecular Weight | 279.36 g/mol |
| IUPAC Name | 4-[(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid |
| Standard InChI | InChI=1S/C13H17N3O2S/c1-3-9-7-10-12(14-6-4-5-11(17)18)15-8(2)16-13(10)19-9/h7H,3-6H2,1-2H3,(H,17,18)(H,14,15,16) |
| Standard InChI Key | LEZCNCRCKPVGMF-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(N=C(N=C2S1)C)NCCCC(=O)O |
| Canonical SMILES | CCC1=CC2=C(N=C(N=C2S1)C)NCCCC(=O)O |
Introduction
Synthesis and Preparation
Synthetic Routes
The synthesis of thienopyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a plausible pathway includes:
-
Formation of the thieno[2,3-d]pyrimidine core: Cyclization of 2-aminothiophene-3-carboxylate derivatives with nitriles or urea under acidic conditions.
-
Introduction of substituents: Ethylation at position 6 via alkylation and methylation at position 2 using methyl iodide .
-
Coupling with butanoic acid: Nucleophilic substitution at position 4 with 4-aminobutanoic acid, potentially employing coupling reagents like EDCI/HOBt .
A related synthesis for 4-((tert-butoxycarbonyl)(ethyl)amino)butanoic acid (CAS: 1121527-35-2) demonstrates the use of di-tert-butyl dicarbonate for amine protection, yielding 76% under mild conditions . This method could be adapted for introducing the butanoic acid moiety in the target compound.
Optimization Challenges
-
Solubility: The carboxylic acid group enhances aqueous solubility at physiological pH, but the hydrophobic thienopyrimidine core may limit bioavailability.
-
Purification: Column chromatography or recrystallization is required due to polar byproducts from amide bond formation .
Physicochemical Properties
The compound’s polar surface area (80.77 Ų) suggests moderate membrane permeability, while the LogP value indicates balanced lipophilicity . The carboxylic acid group (pKa ~4.7) ensures ionization in physiological environments, facilitating solubility but potentially reducing blood-brain barrier penetration .
Biological Activity and Applications
Comparative Analysis with Analogues
| Compound | Molecular Formula | Target Activity | LogP |
|---|---|---|---|
| 6-Ethyl-2-methylthieno[3,2-d]pyrimidin-4-amine | C₉H₁₁N₃S | Kinase inhibition | 2.07 |
| Target Compound | C₁₃H₁₇N₃O₂S | Multitarget (predicted) | ~2.1 |
The addition of the butanoic acid side chain increases polarity compared to the simpler amine analog, potentially altering target selectivity .
Research Limitations and Future Directions
Current data gaps include:
-
In vitro profiling: Lack of IC₅₀ values against key enzymes or cell lines.
-
ADME/Tox studies: Metabolic stability, CYP inhibition, and hERG liability remain uncharacterized.
Recommended next steps:
-
Structure-activity relationship (SAR) studies: Modifying the ethyl/methyl groups or substituting the butanoic acid chain.
-
Proteomic screening: Identify binding partners using affinity chromatography or thermal shift assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume